5-bromo-1,2-thiazole-3-carboxamide
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Overview
Description
5-Bromo-1,2-thiazole-3-carboxamide is an organic compound belonging to the thiazole family, characterized by a bromine atom at the 5-position and a carboxamide group at the 3-position of the thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,2-thiazole-3-carboxamide typically involves the bromination of 1,2-thiazole-3-carboxamide. One common method is as follows:
Starting Material: 1,2-thiazole-3-carboxamide.
Bromination: The bromination reaction is carried out using bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane (DCM) or acetonitrile (CH₃CN) at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: Formation of 5-substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-1,2-thiazole-3-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research due to its structural similarity to biologically active thiazole derivatives. It can be used in the design and synthesis of new drugs or bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-bromo-1,2-thiazole-3-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the carboxamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,2-thiazole-3-carboxamide
- 5-Fluoro-1,2-thiazole-3-carboxamide
- 5-Iodo-1,2-thiazole-3-carboxamide
Uniqueness
5-Bromo-1,2-thiazole-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.
Properties
CAS No. |
4576-86-7 |
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Molecular Formula |
C4H3BrN2OS |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
5-bromo-1,2-thiazole-3-carboxamide |
InChI |
InChI=1S/C4H3BrN2OS/c5-3-1-2(4(6)8)7-9-3/h1H,(H2,6,8) |
InChI Key |
RFPXTTMUTKTFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1C(=O)N)Br |
Purity |
95 |
Origin of Product |
United States |
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